Product packaging for 5-Aminopyridazin-3(2h)-one(Cat. No.:CAS No. 89033-30-7)

5-Aminopyridazin-3(2h)-one

Cat. No.: B026420
CAS No.: 89033-30-7
M. Wt: 111.1 g/mol
InChI Key: MJSOXUAUMZKRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Aminopyridazin-3(2H)-one (CAS 89033-30-7) is a high-purity, polyfunctional heterocyclic compound serving as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Its significant research value stems from its role as a key precursor for synthesizing novel molecules with vasodilatory and anticancer activities. Researchers utilize this core structure to develop new therapeutic agents for cardiovascular diseases and targeted cancer chemotherapy. The pyridazin-3(2H)-one moiety is a recognized pharmacophore in known vasodilators and is increasingly investigated for its potential in reverse cardio-oncology , a field addressing the link between hypertension and cancer incidence. Derivatives of this scaffold have demonstrated mechanism-of-action as tyrosine kinase inhibitors , phosphodiesterase (PDE) inhibitors , and tubulin polymerization inhibitors . The compound's structural features, including hydrogen bond donors and acceptors, facilitate interactions with multiple biological targets, making it an invaluable building block for generating novel bioactive molecules and fused azine compounds for lead optimization and structure-activity relationship (SAR) studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B026420 5-Aminopyridazin-3(2h)-one CAS No. 89033-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-4(8)7-6-2-3/h1-2H,(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSOXUAUMZKRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297104
Record name 5-aminopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89033-30-7
Record name 89033-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-aminopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Aminopyridazin 3 2h One and Its Derivatives

Direct Synthesis Approaches to the Pyridazinone Core

The most direct methods for constructing the pyridazinone skeleton involve the formation of the six-membered ring from open-chain compounds, typically through reactions that leverage the nucleophilicity of hydrazine (B178648) and its derivatives.

The reaction between a hydrazine species and a 1,4-dicarbonyl compound or its synthetic equivalent is the most fundamental and widely used method for pyridazinone synthesis. sphinxsai.commdpi.com

The cyclization of γ-keto acids with hydrazine hydrate (B1144303) is a well-established route to 4,5-dihydropyridazin-3(2H)-ones. jocpr.comnih.gov This reaction proceeds through the initial formation of a hydrazone by the reaction of hydrazine with the keto group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid group, leading to the formation of the heterocyclic ring. jocpr.com The resulting dihydropyridazinone can then be dehydrogenated to yield the aromatic pyridazinone ring system. jocpr.com

A common and versatile method for forming the pyridazinone ring involves the condensation of 1,4-ketoesters or 1,4-ketoacids with hydrazine. sphinxsai.comresearchgate.nettubitak.gov.tr This approach, a variant of the Paal-Knorr synthesis, is a direct pathway to the heterocyclic core. tubitak.gov.tr The reaction of a γ-keto acid with hydrazine hydrate, for example, leads to the formation of 4,5-dihydro-3(2H)-pyridazinone derivatives. researchgate.net Similarly, γ-keto esters can be cyclized with hydrazine to produce the pyridazinone ring. nih.govresearchgate.net This method is broadly applicable for creating a variety of substituted pyridazinones by choosing appropriately substituted ketoacid or ketoester starting materials. amazonaws.com

For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was accomplished by the cyclization of the precursor γ-keto acid with hydrazine hydrate. jocpr.com The reaction of methyl esters of 2-oxo-3-pentenoic acids with hydrazine hydrate or phenylhydrazine (B124118) has also been used to synthesize new pyridazinone derivatives, which form via an intermediate hydrazide that subsequently cyclizes. researchgate.net

A specific application of hydrazine derivatives in pyridazinone synthesis is the condensation of β-aroylacrylic acids with 4-hydrazinobenzenesulfonamide hydrochloride. scholarsresearchlibrary.comscispace.com This reaction directly incorporates a benzenesulfonamide (B165840) moiety, a common pharmacophore, onto the pyridazinone nitrogen. The synthesis is typically carried out in ethanol, yielding 6-aryl-2-(benzenesulfonamide)-pyridazinone derivatives. scispace.com The required β-aroylacrylic acids are often prepared beforehand via Friedel-Crafts acylation. scholarsresearchlibrary.comresearchgate.net This method has been used to produce a series of pyridazinone derivatives bearing the benzenesulfonamide group, with reported yields ranging from 9.1% to 16.2%. scispace.com

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for synthesizing complex molecules like pyridazinones from simple starting materials in a single step. nih.govtandfonline.com These reactions offer advantages in terms of atom economy, reduced reaction times, and operational simplicity.

One such approach involves the copper(I)-catalyzed reaction of aldehydes, hydrazines, and alkynylesters, which regioselectively produces six-membered pyridazinones. nih.gov Another strategy reports the first ultrasound-promoted MCR for pyridazinone synthesis from arenes, cyclic anhydrides, and an aryl hydrazine in the presence of a recyclable ionic liquid catalyst, [bmim]Br/AlCl₃, resulting in high yields and short reaction times. scispace.comresearchgate.net A three-component reaction for synthesizing 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives involves reacting arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine (B92270) at room temperature. tubitak.gov.tr

ComponentsCatalyst/SolventProduct TypeReference
Aldehydes, Hydrazines, AlkynylestersCopper(I)Substituted Pyridazinones nih.gov
Arenes, Cyclic Anhydrides, Aryl Hydrazines[bmim]Br/AlCl₃, UltrasoundPyridazinones and Phthalazinones scispace.com
Arylglyoxals, Dialkylmalonates, Hydrazine HydratePyridine6-Aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides tubitak.gov.tr
Arenes, Cyclic Anhydrides, PhenylhydrazineL-proline functionalized nanomagnetic catalystPyridazinone derivatives tandfonline.com

In line with the principles of green chemistry, several environmentally friendly methods for pyridazinone synthesis have been developed to minimize waste, avoid hazardous solvents, and reduce energy consumption. ekb.egresearchgate.net These approaches often utilize alternative energy sources like microwave irradiation and ultrasound, or employ solvent-free (neat) reaction conditions. scispace.comekb.egkau.edu.sa

Microwave and ultrasound irradiation have been shown to significantly accelerate reaction rates, leading to higher yields and purer products in shorter timeframes compared to conventional heating methods. scispace.comekb.eg For example, a solvent-free synthesis of thieno[3,4-d]pyridazinones under microwave and ultrasound conditions has been reported to give excellent yields with reduced reaction times. scholarsresearchlibrary.comscispace.com Another green approach involves performing reactions by grinding the reactants together in a mortar, which eliminates the need for solvents and often reduces reaction time. ekb.eg The use of reusable catalysts, such as L-proline functionalized nanomagnetics, also contributes to the green credentials of a synthesis by allowing for easy separation and recycling. tandfonline.com

MethodKey FeaturesAdvantagesReference
Microwave IrradiationSolvent-free or reduced solventIncreased reaction rates, higher yields, reduced time scispace.comekb.eg
Ultrasound IrradiationUse of recyclable ionic liquid catalystShorter reaction times, high yields scispace.comresearchgate.net
GrindingSolvent-free (neat) conditionsEco-friendly, simplified workup, good yield ekb.eg
Reusable CatalystL-proline functionalized nanomagnetic catalyst in aqueous mediaEasy separation, recyclable, avoids harmful reagents tandfonline.com

Environmentally Benign Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. Its application in the synthesis of 5-aminopyridazin-3(2H)-one and its derivatives has proven effective for various transformations, particularly in palladium-catalyzed cross-coupling reactions and the formation of fused heterocyclic systems.

One of the key applications is the Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the C-6 position of the pyridazinone ring. A facile synthesis of 5-dialkylamino-6-aryl-(2H)-pyridazin-3-one derivatives starts from 5,6-dichloropyridazinone. nih.gov The process involves a nucleophilic substitution to introduce a dialkylamino group at the C-5 position, followed by a microwave-promoted Suzuki-Miyaura coupling of the resulting 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids. nih.govacs.org This reaction proceeds smoothly under microwave irradiation at 135–140 °C for 30 minutes, using a palladium catalyst, to give the desired products in moderate to good yields. nih.govacs.org

Microwave heating has also been utilized for the synthesis of precursors and more complex derivatives. For instance, a microwave technique has been demonstrated for the synthesis of 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones through the reaction of N-aryl substituted maleimides with azines. tandfonline.com Similarly, the synthesis of 4,5-diamino-3(2H)-pyridazinones from their corresponding 4,5-dichloropyridazinones has been effectively carried out under microwave-assisted conditions. agrisearch.cnbio-fount.com Furthermore, multicomponent reactions under microwave irradiation have been developed to create fused systems, such as the one-pot synthesis of thiazolyl-pyridazinediones from maleic anhydride (B1165640) and thiosemicarbazide (B42300), followed by reaction with hydrazonoyl halides. mdpi.com

Derivative TypeReactantsConditionsReaction TimeYieldReference
5-Dialkylamino-6-aryl-(2H)-pyridazin-3-one6-Chloro-5-dialkylaminopyridazinone, Arylboronic acidPd-SPhos catalyst, KF, 1,4-dioxane, MW30 minGood acs.org
4-(N-Aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-onesN-Aryl substituted maleimide, AzinesMWNot SpecifiedNot Specified tandfonline.com
Thiazolyl-pyridazinedionesMaleic anhydride, Thiosemicarbazide, Hydrazonoyl halidesMW, 500W, 150°C, Chitosan catalyst4-8 minHigh mdpi.com
3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines5-Amino-3-bromo-substituted precursors, Various aminesCuI, L-1 ligand, K2CO3, DEG, MW, 80°C1 h60-93% mdpi.com
Ultrasound-Promoted Synthesis

Ultrasound irradiation has been recognized as an environmentally friendly and efficient method for promoting organic reactions. Sonochemistry can enhance reaction rates and yields through the phenomenon of acoustic cavitation. rsc.org

A notable application is the multicomponent synthesis of pyridazinones and phthalazinones. This approach involves the reaction of arenes, cyclic anhydrides (like succinic or phthalic anhydride), and aryl hydrazines in the presence of an ionic liquid catalyst, [bmim]Br-AlCl3, under ultrasonic irradiation. jocpr.comscholarsresearchlibrary.com This method significantly reduces reaction times to 30-90 minutes and improves yields to 65-88%, compared to conventional heating which can take 5 to 20 hours for yields of 30-55%. researchgate.net The mechanism proceeds through a Friedel–Crafts acylation to form a keto-carboxylic acid, followed by intermolecular hydrazone formation and subsequent intramolecular cyclization. jocpr.com

Ultrasound has also been used to synthesize fused pyridazinone systems. For example, a neat reaction (solvent-free) under ultrasound irradiation was developed for the synthesis of thieno[3,4-d]pyridazinones, providing excellent yields with shorter reaction times. jocpr.com While the application of ultrasound is broad, its use in synthesizing the specific this compound is less directly documented than for the general pyridazinone scaffold. However, the established advantages in related syntheses suggest its potential utility. nih.govnanobioletters.comorganic-chemistry.org

ProductReactantsCatalystMethodReaction TimeYieldReference
Pyridazinones / PhthalazinonesArenes, Cyclic anhydrides, Aryl hydrazines[bmim]Br-AlCl3Ultrasound (60°C)30-90 min65-88% jocpr.comresearchgate.net
Pyridazinones / PhthalazinonesArenes, Cyclic anhydrides, Aryl hydrazines[bmim]Br-AlCl3Conventional (Reflux)5-20 h30-55% researchgate.net

Derivatization Strategies for this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. Key strategies involve functionalization of the C-5 amino group and modifications to the pyridazinone ring itself.

Functionalization at the Amino Group (C-5)

The amino group at the C-5 position is a primary site for derivatization through substitution and acylation reactions.

The amino group at C-5 can be readily functionalized via nucleophilic substitution reactions. For instance, starting from 4,5-dichloropyridazin-3-one derivatives, the chlorine at the C-5 position is more susceptible to nucleophilic attack than the one at C-4. This allows for selective substitution by various amines. A series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized by reacting the corresponding 4,5-dichloro precursor with a range of cyclic and aliphatic amines in acetonitrile. tandfonline.com

Similarly, 5-halopyridazinone compounds can undergo nucleophilic substitution with secondary amines to yield 5-aminopyridazinone derivatives. arkat-usa.org The resulting secondary or tertiary amino group can be a key structural element for further diversification or for tuning the molecule's properties.

Starting MaterialReagentProduct TypeReference
4,5-Dichloropyridazin-3-one derivativeCyclized saturated/aliphatic amines4-Chloro-5-(amino)pyridazin-3(2H)-one tandfonline.com
5-HalopyridazinoneSecondary amines5-(Dialkylamino)pyridazinone arkat-usa.org
4,5,6-Trifluoropyridazin-3(2H)-onePrimary and secondary amines (e.g., butylamine, morpholine)4-Amino-5,6-difluoropyridazin-3(2H)-one (major isomer) researchgate.net

Acylation of the 5-amino group is another common derivatization strategy, leading to the formation of amides. Research has been conducted on the acylation reactions of (5-aminopyridazin-4-yl)aryl ketones, which serve as close analogs. univie.ac.at These studies provide insight into the reactivity of the 5-amino group towards acylating agents.

In more complex syntheses, a 4-amino group (structurally analogous to the 5-amino group in the parent compound) has been converted to an acetamide (B32628). For example, 4-amino-5-acetyl pyridazinone derivatives were transformed into 4-(N-(4-bromophenyl)acetamido) derivatives by treatment with N-(4-bromophenyl)-2-chloroacetamide. nih.gov This demonstrates a standard method for introducing acyl moieties onto the amino group of the pyridazinone core. Patents also describe acylation as a potential modification for creating diverse libraries of substituted pyridazinones. google.com

Starting MaterialReagentProduct TypeReference
(5-Aminopyridazin-4-yl)aryl KetoneAcylating agents(5-Acylamino-pyridazin-4-yl)aryl Ketone univie.ac.at
4-Amino-5-acetyl-pyridazinone derivativeN-(4-bromophenyl)-2-chloroacetamide4-(N-Arylacetamido)-5-acetyl-pyridazinone nih.gov

Modifications of the Pyridazinone Ring System

Beyond the amino group, the pyridazinone ring itself can be extensively modified. Common strategies include introducing substituents at various carbon positions (C-4, C-6) and annulation to form fused heterocyclic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly effective for introducing aryl or heteroaryl groups, typically at a halogenated position like C-6. acs.orgresearchgate.net For example, 5-chloro-4-methoxypyridazin-3(2H)-ones react with 2-formylphenylboronic acid in a Suzuki coupling to form biaryl products, which can then be cyclized to create novel pyridazino[4,5-c]isoquinolinones. researchgate.net

The Vilsmeier-Haack reaction can be used to introduce a formyl group onto the ring, which can then undergo further reactions like Knoevenagel condensation to create vinyl-substituted pyridazinones. arkat-usa.org Additionally, Mannich reactions have been employed to introduce aminomethyl groups at the N-2 position of the ring by reacting a 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one with formaldehyde (B43269) and a secondary amine. scielo.br Other modifications include creating fused ring systems through cycloaddition reactions or intramolecular cyclizations, leading to complex polycyclic structures. univie.ac.atresearchgate.net

Nucleophilic Substitution Reactions on Halogenated Pyridazinones

Nucleophilic substitution is a cornerstone in the functionalization of the pyridazinone ring. The electron-deficient nature of the pyridazine (B1198779) nucleus, caused by the two adjacent nitrogen atoms, makes it susceptible to attack by nucleophiles. thieme-connect.de This reactivity is particularly pronounced in halogenated pyridazinones, where the halogen atom acts as a good leaving group.

The reaction of 4,5,6-trifluoropyridazin-3(2H)-one with various nitrogen nucleophiles, such as primary and secondary amines (e.g., butylamine, morpholine, and aniline (B41778) derivatives), typically results in a mixture of aminated products. researchgate.net The primary site of substitution is often the 4-position, leading to the formation of 4-amino-5,6-difluoropyridazin-3(2H)-one derivatives as the major product. researchgate.netdur.ac.uk Subsequent reactions on these mono-substituted products can lead to di-substituted systems. researchgate.netdur.ac.uk For instance, reacting 4-amino-5,6-difluoropyridazin-3(2H)-one with another amine can yield 4,5-diamino-6-fluoropyridazin-3(2H)-one derivatives. dur.ac.uk

The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for creating carbon-carbon bonds on the pyridazinone ring. researchgate.net Pyridazinones and their derivatives can react with carbanions, such as that of chloromethyl p-tolyl sulfone, to introduce new functional groups. researchgate.net

It is important to note that the reaction conditions and the nature of the nucleophile can influence the regioselectivity of the substitution. dur.ac.ukwur.nl In some cases, particularly with strong bases like potassium amide in liquid ammonia, cine-substitution or even ring-opening and rearrangement reactions can occur. wur.nl

A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and characterized. researchgate.net The synthesis involved the reaction of a halogenated pyridazinone with various amines. researchgate.net

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyridazinones

Starting MaterialNucleophileProductReference
4,5,6-Trifluoropyridazin-3(2H)-oneButylamine4-Butylamino-5,6-difluoropyridazin-3(2H)-one researchgate.netdur.ac.uk
4,5,6-Trifluoropyridazin-3(2H)-oneMorpholine4-Morpholino-5,6-difluoropyridazin-3(2H)-one researchgate.netdur.ac.uk
4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-oneVarious aliphatic/cyclic amines4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives researchgate.net
Alkylation and Arylation Strategies

Alkylation and arylation reactions are fundamental for introducing diverse substituents onto the pyridazinone scaffold. These reactions can occur at either a nitrogen or a carbon atom of the ring, depending on the substrate and reaction conditions.

N-alkylation is a common strategy to modify the properties of pyridazinone derivatives. For instance, the alkylation of 6-styryl-4,5-dihydro-2H-pyridazin-3-one has been reported. amanote.com Similarly, N-arylation of 4,5,6-trifluoropyridazin-3(2H)-one has been achieved. dur.ac.uk

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, have proven to be highly effective for the C-arylation of pyridazinones. researchgate.net For example, 5-iodo-2-methylpyridazin-3(2H)-one can undergo Suzuki coupling with anilinoboronic acids to yield the corresponding arylpyridazinones. researchgate.net Zincated pyridazin-3(2H)-ones, generated through various methods, have been successfully used in Negishi reactions to introduce aryl groups. researchgate.net

Photoinduced arylation or alkylation offers a modern and often milder alternative to traditional methods. rsc.org This approach has been used for the synthesis of various azauracils. rsc.org The Kumada cross-coupling reaction, utilizing Grignard reagents in the presence of a nickel or cobalt catalyst, has also been employed for the arylation of fluorinated aromatic compounds. fluorine1.ru

Cycloaddition Reactions Leading to Fused Pyridazines

Cycloaddition reactions are powerful tools for the construction of fused heterocyclic systems containing a pyridazine ring. These reactions allow for the rapid assembly of complex molecular architectures from relatively simple starting materials.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a widely used method for synthesizing five-membered heterocyclic rings fused to the pyridazine core. nih.gov This reaction involves the addition of a 1,3-dipole to a dipolarophile. For instance, mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides can react with acetylenic dipolarophiles, such as diethyl acetylenedicarboxylate, to form new pyrrolo[1,2-b]pyridazine (B13699388) derivatives. researchgate.net

Nitrile imines, generated in situ, are another class of 1,3-dipoles that have been used in cycloaddition reactions with pyridazinones. researchgate.netunivie.ac.at The reaction of N-aryl-C-ethoxycarbonylnitrile imines with pyridazin-3-thione leads to the formation of novel spirothiadiazolopyridazines. researchgate.net The regioselectivity of these reactions is a crucial aspect, and in many cases, a single regioisomer is obtained. nih.govresearchgate.net

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, provides a direct route to six-membered rings and is a key strategy for synthesizing fused pyridazine systems. scholarsresearchlibrary.com Pyridazine derivatives themselves can act as either the diene or the dienophile component, depending on their electronic properties.

Inverse electron-demand aza-Diels-Alder reactions are particularly useful for the synthesis of pyridazine derivatives. In this approach, an electron-deficient diene, such as a 1,2,3-triazine, reacts with an electron-rich dienophile, like a 1-propynylamine, to afford highly substituted pyridazines. organic-chemistry.org This method offers high regioselectivity and functional group tolerance under neutral, metal-free conditions. organic-chemistry.org

The hetero-Diels-Alder reaction has been employed to synthesize 1,4,5,6-tetrahydropyridazine (B8734711) derivatives. scholarsresearchlibrary.com Furthermore, 3-acylamino-2H-pyran-2-ones can serve as dienes in Diels-Alder reactions with alkynes to produce highly substituted anilines after the elimination of carbon dioxide from the initial cycloadduct. chim.it

Synthesis of Advanced this compound Derivatives with Specific Moieties

The synthesis of more complex pyridazinone derivatives often involves the incorporation of other heterocyclic rings, leading to hybrid molecules with potentially enhanced biological activities.

Pyrazoline-Containing Pyridazinone Derivatives

Pyrazoline, a five-membered nitrogen-containing heterocycle, is a common structural motif found in many biologically active compounds. ijpbs.comfip.org The combination of a pyridazinone and a pyrazoline ring in a single molecule has been a focus of synthetic efforts.

A general method for synthesizing pyrazoline-containing pyridazinone derivatives involves the reaction of chalcones with hydrazine or its derivatives. koreascience.krscirp.orgoalib.com The chalcones can be prepared through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) derivative with an aromatic aldehyde. ijpbs.comscirp.org For example, 6-(3-acetyl-phenylamino)pyridazin-3(2H)-one can be reacted with substituted aromatic aldehydes to form chalcones, which are then cyclized with phenylhydrazine to yield the corresponding pyrazoline-containing pyridazinone derivatives. scirp.orgoalib.com

In some cases, the synthesis can be performed as a one-pot, three-component reaction, which is an efficient and environmentally friendly approach. fip.org For instance, the reaction of an acetophenone, a benzaldehyde, and phenylhydrazine can directly lead to the formation of a pyrazoline derivative. fip.org

The synthesis of spiro[indolizine-pyrazoline] derivatives containing a pyridazinone structure has also been reported. google.com This was achieved through a 1,3-dipolar cycloaddition reaction, highlighting the versatility of this method in creating complex heterocyclic systems. google.com

Table 2: Examples of Synthesized Pyrazoline-Containing Pyridazinone Derivatives

Starting Chalcone PrecursorReagentResulting DerivativeReference
Chalcone from 6-(3-acetyl-phenylamino) pyridazin-3(2H)-one and substituted aromatic aldehydesPhenylhydrazine hydrochloride6-(3-(4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino) pyridazin-3(2H)-one derivatives scirp.orgoalib.com
TrichloroethylideneacetophenonePhenylhydrazine or substituted phenylhydrazinesPyridazinone derivatives koreascience.kr
(E)-7-p-chlorobenzylidene-6,7-dihydroindolizin-8(5H)-one and α-chloro pyridazinone chromone (B188151) aldehyde hydrazone derivativeTriethylaminep-chloro-substituted spiro[indolizine-pyrazoline] derivative containing a pyridazinone structure google.com

Pyrimidine (B1678525) and Thiopyrimidine Conjugates

The construction of pyridazinone-pyrimidine and -thiopyrimidine hybrids leverages well-established cyclocondensation reactions. These methods typically involve the reaction of a precursor containing an amino group with a 1,3-dielectrophilic species to form the pyrimidine ring.

Pyrimidine Conjugate Synthesis: A primary route to pyrimidine ring formation is the reaction of a compound bearing an amine, such as a derivative of this compound, with a β-dicarbonyl compound or its synthetic equivalent. For instance, an N-pyridazinonyl-amine could react with a 1,3-diketone, β-ketoester, or malonaldehyde equivalent under acidic or thermal conditions. The reaction proceeds via initial condensation to form an enaminone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrimidine ring.

A related strategy involves the reaction of a pyridazinone precursor, such as one containing a hydrazinyl group, with β-ketonitriles. researchgate.netthieme-connect.comresearchgate.net Although this often yields pyrazole (B372694) rings, modification of the reactants and conditions can direct the synthesis toward pyrimidine formation. researchgate.netthieme-connect.comresearchgate.net For example, using amidines instead of hydrazines in reactions with β-dicarbonyl systems is a classic pathway to pyrimidines.

Thiopyrimidine Conjugate Synthesis: The synthesis of thiopyrimidine conjugates follows a similar logic, with thiourea (B124793) serving as a key building block to provide the N-C(=S)-N fragment of the resulting ring. In a typical Biginelli-type or similar multicomponent reaction, an appropriately substituted pyridazinone aldehyde or ketone precursor would be condensed with a β-dicarbonyl compound (like ethyl cyanoacetate) and thiourea. jetir.org The reaction is often catalyzed by acid or base and driven to completion by heating, resulting in the formation of a dihydropyrimidinethione ring attached to the pyridazinone core.

The table below outlines the general synthetic approaches for these conjugates.

Starting Pyridazinone PrecursorReagent(s)Resulting Conjugate Type
Pyridazinone with an amino or amidine functional group1,3-Diketone or β-KetoesterPyrimidine-Pyridazinone
Pyridazinone aldehyde/ketone derivativeβ-Dicarbonyl compound + ThioureaThiopyrimidine-Pyridazinone
Pyridazinone with a reactive group (e.g., chloro-)Pre-functionalized aminopyrimidine/thiopyrimidinePyrimidine/Thiopyrimidine-Pyridazinone

Interactive Data Table: General Synthesis of Pyrimidine/Thiopyrimidine Conjugates

Starting Pyridazinone PrecursorKey ReagentsResulting Conjugate TypeGeneral Reaction Principle
Pyridazinone-Amine/Amidineβ-Dicarbonyl Compound (e.g., Acetylacetone)Pyrimidine-Pyridazinone HybridCyclocondensation
Pyridazinone-AldehydeEthyl Cyanoacetate, ThioureaThiopyrimidine-Pyridazinone HybridMulticomponent Cyclocondensation
Chloro-pyridazinoneAminopyrimidinePyrimidine-Pyridazinone HybridNucleophilic Aromatic Substitution

Benzimidazole-Pyridazinone Hybrids

The synthesis of molecules incorporating both benzimidazole (B57391) and pyridazinone scaffolds is a key strategy in medicinal chemistry, aiming to combine the pharmacological profiles of both heterocycles. nih.govekb.eg A common synthetic approach involves the condensation of an ortho-phenylenediamine derivative with a carboxylic acid or aldehyde functional group attached to the pyridazinone core.

One established method begins with a pyridazinone structure bearing a carboxylic acid moiety. This pyridazinone-acid is then coupled with a substituted o-phenylenediamine (B120857) in the presence of a dehydrating agent or under high-temperature conditions. A widely used coupling agent is polyphosphoric acid (PPA), which serves as both a catalyst and a solvent, facilitating the cyclodehydration to form the benzimidazole ring directly fused or linked to the pyridazinone. Another approach uses reagents like phosphorus oxychloride to first convert the carboxylic acid to a more reactive acid chloride, which then readily reacts with the o-phenylenediamine.

Alternatively, a pyridazinone-aldehyde derivative can be condensed with o-phenylenediamine. This reaction typically proceeds in two stages: initial formation of a Schiff base, followed by oxidative cyclization to yield the benzimidazole ring. Oxidants such as sodium metabisulfite (B1197395) or air can be employed for this purpose. These synthetic strategies allow for the creation of a diverse library of hybrid compounds by varying the substituents on both the pyridazinone and the o-phenylenediamine precursors. mdpi.com

The table below summarizes key findings for the synthesis of these hybrid molecules.

Pyridazinone PrecursorBenzene PrecursorCoupling/Cyclization ConditionsResulting Hybrid Structure
6-(Aryl)-2-(carboxyethyl)pyridazin-3(2H)-oneo-PhenylenediaminePolyphosphoric Acid (PPA), heatBenzimidazole ring linked via an ethyl bridge to N2 of pyridazinone
6-(Aryl)-3(2H)-pyridazinone-2-acetic acid hydrazide2-Nitroaniline derivativesN/A (Multi-step synthesis)Benzimidazole linked to pyridazinone
4-Formyl-6-phenylpyridazin-3(2H)-oneo-PhenylenediamineOxidative Cyclization (e.g., Na2S2O5)Benzimidazole linked at C4 of pyridazinone

Interactive Data Table: Synthesis of Benzimidazole-Pyridazinone Hybrids

Pyridazinone PrecursorBenzene PrecursorKey Reagents/ConditionsLinkage Type
Pyridazinone-2-carboxylic acido-PhenylenediaminePPA or SOCl₂ then cyclizationAmide bond followed by cyclization
Pyridazinone-4-carbaldehydeo-PhenylenediamineReflux, oxidative conditionsDirect C-C bond to imidazole (B134444) ring
γ-keto acidHydrazine, o-phenylenediamineMulti-step: Pyridazinone formation then benzimidazole ring formationVaries based on synthons

Quinoline-Pyridazinone Derivatives

The synthesis of quinoline-pyridazinone hybrids involves combining the synthetic methodologies for each individual heterocycle. Established methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, or Friedlander syntheses, can be adapted by using a pyridazinone-containing precursor. nih.goviipseries.org

Friedlander Annulation: The Friedlander synthesis, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester), is a highly effective method. nih.gov To create a quinoline-pyridazinone hybrid, a pyridazinone-substituted 2-aminoaryl ketone could be reacted with a methylene-containing compound like ethyl acetoacetate. Conversely, a 2-aminobenzaldehyde (B1207257) could be reacted with a pyridazinone derivative possessing an activated methylene (B1212753) group adjacent to a carbonyl. The reaction is typically catalyzed by acid or base.

Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org To apply this to pyridazinone hybrids, an aniline-substituted pyridazinone could be used as the starting amine. Reaction with a β-diketone like acetylacetone (B45752) in the presence of a strong acid catalyst (e.g., sulfuric acid) would lead to the formation of the quinoline ring directly attached to the pyridazinone scaffold.

Doebner-von Miller Reaction: This reaction involves an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst. iipseries.org A pyridazinone-aniline derivative could be reacted with compounds like acrolein or methyl vinyl ketone to construct the quinoline ring.

These approaches allow for the pyridazinone moiety to be incorporated as a substituent on the newly formed quinoline ring.

Quinoline Synthesis NamePyridazinone-Containing PrecursorCo-reactantGeneral Conditions
Friedlander Synthesis2-Aminoaryl ketone/aldehyde substituted with a pyridazinone moietyCompound with active methylene groupAcid or Base catalysis, heat
Combes SynthesisAniline-substituted pyridazinoneβ-Diketone (e.g., acetylacetone)Strong acid (H₂SO₄), heat
Doebner-von MillerAniline-substituted pyridazinoneα,β-Unsaturated aldehyde/ketoneAcid catalysis, heat

Interactive Data Table: Synthetic Strategies for Quinoline-Pyridazinone Derivatives

Named ReactionRequired Pyridazinone PrecursorCoreactantKey Feature
Friedlander Annulation2-Aminoaryl-pyridazinone ketoneEthyl AcetoacetateForms quinolone ring from ortho-aminoaryl ketone
Combes SynthesisAnilino-pyridazinone1,3-DiketoneAcid-catalyzed reaction of aniline with β-diketone
Doebner-von Miller ReactionAnilino-pyridazinoneα,β-Unsaturated CarbonylAcid-catalyzed reaction with unsaturated carbonyls

Reactivity and Reaction Mechanisms of 5 Aminopyridazin 3 2h One

Electrophilic and Nucleophilic Reaction Pathways

The pyridazinone ring, being electron-deficient, is generally susceptible to nucleophilic attack, while the amino group introduces nucleophilic character and directs electrophilic substitutions.

Sites of Nucleophilic Attack on the Pyridazinone Ring

The pyridazinone ring in 5-Aminopyridazin-3(2H)-one is activated towards nucleophilic substitution, particularly at the carbon atoms bearing leaving groups. The regioselectivity of such attacks is influenced by the electronic properties of the substituents. In related di-substituted pyridazinones, such as 4,5-dichloro-2-methyl-3(2H)-pyridazinone, nucleophilic substitution has been shown to occur at both the C4 and C5 positions, leading to the formation of 4- and 5-(substituted amino)-3(2H)-pyridazinone regioisomers nih.gov. The amino group at the C5 position in this compound is a strong electron-donating group, which increases the electron density at the ortho (C4 and C6) and para (no para position) positions through resonance. This electron-donating effect can influence the susceptibility of the ring carbons to nucleophilic attack. The precise site of nucleophilic attack on the unsubstituted this compound ring would depend on the nature of the attacking nucleophile and the reaction conditions, with the electron-deficient character of the pyridazinone ring making it a target for nucleophiles.

Oxidation Reactions

The nitrogen atoms within the pyridazinone ring and the exocyclic amino group are potential sites for oxidation. N-oxidation of pyridazine (B1198779) derivatives is a known transformation. For instance, studies on the N-oxidation of 3-aminopyridazine (B1208633) have been reported, indicating that the ring nitrogen atoms can be oxidized. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, it is plausible that oxidation with reagents like peroxy acids could lead to the formation of N-oxides. The presence of the amino group might influence the site of N-oxidation due to its electronic effects.

Reduction Reactions

The pyridazinone ring contains reducible functionalities, including the C=C double bond and the amide C=O group. Catalytic hydrogenation is a common method for the reduction of heterocyclic compounds . Reagents like sodium borohydride (NaBH4) are also used for the reduction of carbonyl groups, although they are generally less reactive towards amides compared to ketones and aldehydes youtube.comlibretexts.orgyoutube.comorganic-chemistry.org. The reduction of pyridazine compounds with sodium borohydride has been reported, suggesting that the pyridazinone ring can undergo reduction under certain conditions documentsdelivered.com. The specific conditions and the resulting products from the reduction of this compound would depend on the reducing agent and the reaction parameters. For instance, catalytic hydrogenation might lead to the saturation of the pyridazinone ring, while stronger reducing agents could potentially reduce the amide carbonyl.

Tautomerism Studies and their Impact on Reactivity

This compound can exist in different tautomeric forms, primarily involving keto-enol and amine-imine tautomerism. The predominant tautomer in a given environment will significantly influence the compound's reactivity.

The parent pyridazin-3(2H)-one exists in a tautomeric equilibrium with its aromatic hydroxy form, pyridazin-3-ol. Theoretical studies using density functional theory (DFT) have shown that the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol is an endothermic process, indicating that the keto form is more stable nih.govresearchgate.net. The activation energy for the direct hydrogen transfer is high, but it is significantly lower for a process involving a double hydrogen transfer via a dimer, particularly in the presence of protic polar solvents nih.gov.

For this compound, the presence of the amino group introduces further possibilities for tautomerism, including the imine form. The equilibrium between these tautomers will be influenced by factors such as solvent polarity and pH. The different tautomers present distinct reactive sites. For example, the enol tautomer (5-amino-3-hydroxypyridazine) would exhibit reactivity characteristic of a phenol, with the hydroxyl group being a site for electrophilic attack and the ring being highly activated towards electrophilic substitution. Conversely, the keto form possesses a nucleophilic nitrogen at the N2 position and an electrophilic carbonyl carbon. The amine-imine tautomerism would affect the nucleophilicity of the exocyclic nitrogen.

Potential Tautomeric Forms of this compound:

Tautomeric FormKey Functional Groups
Amide (Keto)Amide, Amine
ImineImine, Hydroxy
EnolHydroxy, Amine

Reaction Kinetics and Thermodynamic Considerations of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and predicting its chemical behavior.

The rates of nucleophilic substitution reactions on the pyridazinone ring will be influenced by the nature of the nucleophile, the leaving group, and the solvent. The electron-donating amino group at C5 would be expected to affect the activation energy of these reactions by influencing the stability of the intermediate Meisenheimer complex. Similarly, the kinetics of electrophilic substitution on the ring will be enhanced by the activating effect of the amino group.

For tautomerization, the energy barrier for proton transfer is a key kinetic parameter. As seen with the parent pyridazinone, this barrier can be significantly influenced by the reaction medium, with protic solvents facilitating the process nih.gov. The thermodynamics of tautomerism for this compound will determine the relative populations of the different tautomers at equilibrium, which in turn will dictate the dominant reaction pathways.

Structure Activity Relationship Sar Studies of 5 Aminopyridazin 3 2h One Derivatives

Elucidation of Pharmacophores and Key Structural Features

Pharmacophore modeling is a crucial technique used to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. dovepress.com For aminopyridazine derivatives, these models help in understanding the key structural features that govern their biological activity.

The general consensus from various studies is that the pyridazinone ring itself is a "magic moiety," meaning it is a core structure that can be readily modified to produce a wide range of biological activities. nih.govresearchgate.net The ability of this core to interact with diverse biological targets like enzymes and receptors makes it a valuable scaffold in medicinal chemistry. tandfonline.com

Impact of Substitutions on Biological Activity

The biological profile of 5-aminopyridazin-3(2H)-one derivatives can be significantly altered by introducing different substituents at various positions on the pyridazinone ring and the amino group.

Substitutions at the C-2, C-4, and C-6 positions of the pyridazinone nucleus have profound effects on the biological activity of the resulting compounds.

C-2 Position: The nitrogen atom at the C-2 position is a common site for substitution. Introducing an arylpiperazinomethyl group at this position has been shown to result in potent anti-inflammatory activity. ajrconline.org Similarly, attaching acetamide (B32628) or propanamide moieties to the C-2 nitrogen of 6-(4-methoxyphenyl)-pyridazinone derivatives has yielded compounds with good analgesic activity. sarpublication.com The introduction of an ethyl ester group at the N-1 (equivalent to C-2 in some numbering) position, however, led to a decrease in antibacterial activity in one study. mdpi.com

C-4 Position: The introduction of a substituent at the C-4 position can increase platelet aggregation inhibitory activity. ajrconline.org In some cases, substituting the C-4 position with an aliphatic hydrophobic group instead of an aromatic one has been suggested to be beneficial for binding affinity to the GABA-A receptor. dovepress.com

C-6 Position: The substituent at the C-6 position often plays a crucial role. For instance, the nature of the substituent on a phenyl group at the C-6 position can significantly affect anti-inflammatory activity. ajrconline.org In a series of anticonvulsant agents, various substituted aryl groups at the C-6 position were found to be effective. ajrconline.org

The following table summarizes the impact of substitutions at different positions on the pyridazinone nucleus based on various studies.

PositionSubstituent TypeObserved Biological Activity
C-2 ArylpiperazinomethylPotent anti-inflammatory activity ajrconline.org
C-2 Acetamide/Propanamide on 6-(4-methoxyphenyl)-pyridazinoneGood analgesic activity sarpublication.com
N-1 (C-2) Ethyl esterDecreased antibacterial activity mdpi.com
C-4 General substituentIncreased antiplatelet activity ajrconline.org
C-4 Aliphatic hydrophobic groupPotentially improved GABA-A receptor binding dovepress.com
C-6 Substituted aryl groupVariable anti-inflammatory activity ajrconline.org
C-6 Substituted aryl groupSignificant anticonvulsant activity ajrconline.org

Modifications to the amino group of this compound can significantly influence the compound's biological properties. The amino group can be a key site for forming hydrogen bonds with target receptors. dovepress.com

In a study on fatty acid-binding protein 4 (FABP4) inhibitors, the optimization of 4-amino and 4-ureido pyridazinone-based compounds led to the identification of more potent analogs. researchgate.net This suggests that converting the amino group to a urea (B33335) or a related functional group can enhance binding affinity. The specific nature of the modification, such as the introduction of different alkyl or aryl groups, can fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with the biological target.

Research on antimicrobial peptides has shown that the incorporation of amino acids, particularly cationic ones like lysine (B10760008) and arginine, can enhance antimicrobial activity. mdpi.com While not a direct modification of the 5-amino group on the pyridazinone, this principle of using amino acid moieties to enhance activity is a relevant concept in drug design and has been applied to various scaffolds. nih.gov

The introduction of various peripheral substituents, such as aryl, heteroaromatic, and aliphatic groups, to the core this compound structure is a common strategy to modulate biological activity. ajrconline.org

Heteroaromatic Substituents: Incorporating other heterocyclic rings can lead to compounds with improved or novel activities. For instance, derivatives bearing pyrrole (B145914) and thiophene (B33073) moieties have shown considerable antiproliferative activity against cancer cells. researchgate.net The introduction of an imidazole (B134444) group in one non-nucleoside inhibitor resulted in exceptionally potent activity. ajrconline.org

Aliphatic Substituents: Aliphatic groups can influence the lipophilicity and steric profile of the molecule. nih.gov In some cases, an aliphatic hydrophobic substituent is preferred over an aromatic one at certain positions to improve binding. dovepress.com The length and branching of aliphatic chains can also be optimized to enhance activity.

The table below provides examples of how different peripheral substituents affect the biological activity of pyridazinone derivatives.

Substituent TypePositionEffect on Biological Activity
Para-Fluoroaryl C-4Enhanced antibacterial activity mdpi.com
Pyrrole/Thiophene Not specifiedAntiproliferative activity researchgate.net
Imidazole Not specifiedPotent inhibitory activity ajrconline.org
Aliphatic Hydrophobic Group C-4Potentially improved GABA-A receptor binding dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. researchgate.netmdpi.com

For aminopyridazine derivatives, QSAR studies have been employed to predict their activity as GABA-A receptor antagonists. dovepress.com In one such study, a model was developed that could explain a significant portion of the variance in the biological activity of the compounds. dovepress.com The model highlighted the importance of certain descriptors related to the molecule's constitution, geometry, and physicochemical properties. dovepress.com

The process of building a QSAR model typically involves:

Data Set Preparation: A series of compounds with known biological activities is selected. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. mdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.netmdpi.com

QSAR models can provide valuable insights into the structural requirements for biological activity and can be used for the virtual screening of large compound libraries to identify new potential lead compounds. mdpi.commdpi.com For example, a QSAR model might predict that increasing the aromaticity or hydrophobicity at a specific position could enhance the desired activity. dovepress.com

Biological Activities and Pharmacological Potential of 5 Aminopyridazin 3 2h One Derivatives

Anti-Cancer Activities

The pyridazinone nucleus is a key structural component in the development of novel chemotherapeutic agents. nih.gov Derivatives have shown potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines, including those of the breast, lung, leukemia, and colon. researchgate.netnih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes and inhibit specific molecular targets essential for tumor growth and survival. nih.govtandfonline.com

One of the primary mechanisms by which 5-Aminopyridazin-3(2H)-one derivatives exert their anticancer effects is through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). Research has shown that certain substituted aminopyridazin-3(2H)-ones can induce cell cycle arrest at the G0/G1 phase in human neuroblastoma cells. Other derivatives have been found to inhibit the cell cycle at the G2-M phase. nih.gov

The induction of apoptosis is a key indicator of anticancer potential. mdpi.com Studies on pyridazinone-based diarylurea derivatives have demonstrated their ability to upregulate pro-apoptotic genes, such as p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of regulatory proteins pushes the cancer cell toward apoptosis. Further analysis of specific compounds has confirmed their ability to induce cell death primarily through apoptosis in various cancer cell lines. nih.govnih.gov

Table 1: Antiproliferative Mechanisms of Selected Pyridazinone Derivatives

Compound/Derivative Class Cancer Cell Line Mechanism of Action Reference
Substituted aminopyridazin-3(2H)-ones SH-SY5Y (human neuroblastoma) Induced G0/G1 cell cycle arrest and apoptosis
Pyridazinone-Thiourea Derivative Not specified Inhibited cell cycle at G2-M phase, significant apoptotic activity nih.gov
Pyridazinone-based diarylurea derivatives Not specified Upregulated pro-apoptotic genes (p53, Bax); downregulated anti-apoptotic gene (Bcl-2) nih.gov

The antiproliferative activity of this compound derivatives is frequently linked to their ability to inhibit specific molecular targets that are crucial for cancer cell proliferation and survival. nih.govtandfonline.com

Kinase Inhibition: A significant number of pyridazinone derivatives function as kinase inhibitors. researchgate.net Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, differentiation, and death. By inhibiting these enzymes, pyridazinone compounds can effectively halt cancer progression. Targets include:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 interferes with angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. Several pyridazinone-based congeners have shown remarkable VEGFR-2 inhibitory activity. nih.gov

B-Raf: This kinase is part of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Certain pyridazinone derivatives have demonstrated high affinity and inhibitory activity against the B-Raf enzyme. nih.gov

FER Tyrosine Kinase: FER kinase plays a role in the progression of various cancers by promoting proliferation and invasion. Pyrido-pyridazinone derivatives have been developed as effective FER inhibitors. researchgate.net

PARP (Poly (ADP-ribose) polymerase): Several pyridazinone derivatives on the market, such as Olaparib and Talazoparib, function as PARP inhibitors, which are particularly effective in cancers with specific DNA repair defects. nih.govtandfonline.com

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. nih.gov Recent studies have indicated that pyridazinone derivatives can effectively inhibit tubulin polymerization. nih.govnih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov

Table 2: Molecular Targets of Pyridazinone-Based Anti-Cancer Agents

Compound/Drug Target IC50 Value Reference
Olaparib PARP 0.015 µM nih.gov
Talazoparib PARP 0.0002 µM nih.gov
E-7016 PARP 0.04 µM nih.gov
Compound 17a VEGFR-2 Not specified nih.gov

Anti-Inflammatory Activities

Derivatives of the pyridazin-3(2H)-one core are well-documented for their significant anti-inflammatory and analgesic properties. researchgate.netscilit.com These compounds can exert their effects through various mechanisms, often involving the inhibition of key enzymes and mediators within the inflammatory cascade.

One notable mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response. nih.gov A specific derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, was identified as a selective inhibitor of the PDE4B isoenzyme. nih.gov This compound demonstrated the ability to regulate the production of potent pro-inflammatory cytokines and chemokines by macrophages, key cells in the immune response. nih.gov Studies have shown that some derivatives are more potent than aspirin (B1665792) and exhibit their anti-inflammatory effects without the ulcerogenic side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-Inflammatory Activity of Selected Pyridazinone Derivatives

Compound/Derivative Class Key Finding Reference
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one Selective PDE4B inhibitor; reduced pro-inflammatory cytokine production. nih.gov
Amide derivatives of [6-(5-methyl-3-phenyl-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid More potent anti-inflammatory activity than indomethacin. researchgate.net
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives Demonstrated anti-inflammatory activity comparable to indomethacin. scispace.com

Anti-Microbial Activities

The pyridazinone nucleus has been successfully incorporated into molecules exhibiting a broad spectrum of antimicrobial properties, with activity against both bacteria and fungi. researchgate.netscispace.com This has led to the development of novel pyridazine-based derivatives as potential treatments for infectious diseases. nih.govdntb.gov.ua

Pyridazin-3(2H)-one derivatives have demonstrated notable antibacterial activity against several Gram-positive and Gram-negative bacteria. nih.gov Significant efficacy has been observed against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov

In one study, a series of pyridazinone-based diarylurea derivatives were synthesized and tested for antimicrobial activity. Compound 10h from this series exhibited potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov Another study focusing on 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds identified compound 11 as a highly potent derivative against S. aureus, with an MIC of 2 μg/mL. nih.gov Some derivatives have even shown antibacterial activity exceeding that of penicillin against S. aureus.

Table 4: Antibacterial Efficacy of Selected Pyridazinone Derivatives

Compound/Derivative Bacterial Strain MIC (μg/mL) Reference
Compound 10h Staphylococcus aureus 16 nih.gov
Compound 11 (2-(5-fluoropyrimidinyl)pyridazinone) Staphylococcus aureus 2 nih.gov
Compound 20 Staphylococcus aureus 2 nih.gov

In addition to their antibacterial properties, many pyridazinone derivatives possess significant antifungal efficacy. scispace.com They have shown potent activity against pathogenic fungi such as Candida albicans, a common cause of opportunistic infections. nih.gov For instance, a diarylurea derivative, compound 8g, displayed significant antifungal activity against C. albicans with an MIC of 16 μg/mL. nih.gov

A key mechanism underlying the antifungal action of some pyridazinone derivatives is the inhibition of β-1,3-glucan synthase. fao.orgresearchgate.net This enzyme is essential for the synthesis of glucan, a critical component of the fungal cell wall that is absent in mammalian cells. researchgate.net Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death. researchgate.netnih.gov The discovery of a class of piperazinyl-pyridazinones that target glucan synthase highlights the potential for developing novel, orally active antifungal agents with this specific mode of action. researchgate.net The antifungal activity of these compounds has been shown to correlate strongly with their ability to inhibit the glucan synthase enzyme in vitro. researchgate.netnih.gov

Table 5: Antifungal Efficacy of Selected Pyridazinone Derivatives

Compound/Derivative Class Fungal Strain MIC (μg/mL) Mechanism Reference
Compound 8g Candida albicans 16 Not specified nih.gov
Pyridazinone-based diarylurea derivatives Candida albicans Potent activity Not specified
Piperazinyl-pyridazinones Candida glabrata Not specified Glucan Synthase Inhibition fao.orgresearchgate.net

Table of Mentioned Compounds

Compound Name
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one
E-7016
Olaparib
Roflumilast
Sorafenib

Cardiovascular System Modulation

Derivatives of the this compound scaffold have demonstrated significant potential in the modulation of the cardiovascular system, exhibiting a range of activities including vasodilator properties, angiotensin-converting enzyme (ACE) inhibition, and cardiotonic effects. These compounds have been the subject of extensive research aimed at developing novel therapeutic agents for cardiovascular diseases. nih.govconsensus.app

The vasodilator effects of pyridazin-3(2H)-one derivatives are a prominent feature of their cardiovascular activity. These compounds induce relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure. nih.gov

One area of investigation has focused on 6-phenyl-3-pyridazinone based derivatives. nih.gov A study on various derivatives of this scaffold revealed potent to mild vasorelaxant activity, with some compounds showing greater potency than the standard drug hydralazine. nih.gov The most active compounds in this series were an acid derivative, its ester analog, and a 4-methoxyphenylhydrazide derivative, highlighting the influence of specific substitutions on vasodilator efficacy. nih.gov

Further research into pyridazin-3-one derivatives has explored the introduction of 4-substituted thiosemicarbazide (B42300) side chains and their cyclized versions. rsc.org These modifications resulted in compounds with potent vasorelaxant activity, with some exhibiting superior efficacy compared to reference standards like hydralazine, isosorbide (B1672297) mononitrile, diazoxide, and nitroglycerin. rsc.org The mechanism of action for some of these potent derivatives involves a significant increase in endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent up-levelling of aortic nitric oxide (NO) content, a key signaling molecule in vasodilation. rsc.org

The following table summarizes the vasorelaxant activity of selected 6-phenyl-3-pyridazinone derivatives:

CompoundEC₅₀ (µM)Reference
Acid derivative (5)0.339 nih.gov
Ester analog (4)1.225 nih.gov
4-methoxyphenylhydrazide derivative (10c)1.204 nih.gov
Hydralazine (standard)18.210 nih.gov

EC₅₀ represents the half maximal effective concentration.

The renin-angiotensin-aldosterone system plays a crucial role in blood pressure regulation, and ACE inhibitors are a cornerstone of hypertension therapy. orientjchem.org Molecular docking studies have been employed to investigate the potential of pyridazinone derivatives as ACE inhibitors. nih.govorientjchem.org These computational studies help in identifying compounds with a high binding affinity to the active site of the ACE enzyme. orientjchem.orgorientjchem.org

In one such study, a series of novel pyridazinone compounds were synthesized and evaluated for their ACE inhibitory activity. orientjchem.orgorientjchem.org The compound identified as the most active inhibitor from molecular docking studies was further assessed in an in vitro enzymatic assay. orientjchem.orgorientjchem.org The results revealed an IC₅₀ value of 5.78 µg/mL for the most active pyridazinone derivative, compared to an IC₅₀ of 0.85 µg/mL for the standard drug Lisinopril. orientjchem.orgorientjchem.org While not as potent as the standard, this finding suggests that the pyridazinone scaffold can serve as a template for the design of novel ACE inhibitors. orientjchem.orgorientjchem.org It has been suggested that the incorporation of free amino and carboxylic acid groups into the structure of these derivatives may lead to more potent ACE inhibitors. orientjchem.orgorientjchem.org

Certain 4,5-dihydro-3(2H)pyridazinone derivatives have been identified as potent positive inotropic agents, meaning they increase the force of heart muscle contraction. nih.govresearchgate.net This cardiotonic effect is beneficial in the treatment of heart failure. researchgate.net The mechanism of action for many of these compounds is the inhibition of cardiac phosphodiesterase III (PDE III), an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE III leads to increased intracellular cAMP levels, resulting in enhanced cardiac contractility. nih.gov

A study involving the synthesis and evaluation of a series of 4,5-dihydro-3(2H)pyridazinones demonstrated that many of these compounds exhibited a higher effective response than the standard cardiotonic drug, digoxin. nih.govresearchgate.net Some compounds in the series showed comparable effects to digoxin, while others were less active. nih.govresearchgate.net Notably, some of these derivatives also displayed significant hypotensive effects and the ability to inhibit platelet aggregation, indicating a multi-faceted cardiovascular profile. nih.govresearchgate.net

The following table summarizes the cardiotonic activity of selected 4,5-dihydro-3(2H)pyridazinone derivatives in comparison to digoxin:

Compound ActivityNumber of CompoundsReference
Higher effective response than digoxin12 nih.govresearchgate.net
Comparable effect to digoxin9 nih.govresearchgate.net
Less active than digoxin8 nih.govresearchgate.net

Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Antidepressant)

Beyond their cardiovascular effects, pyridazin-3(2H)-one derivatives have shown promise as modulators of the central nervous system, with demonstrated anticonvulsant and antidepressant activities. mdpi.comresearchgate.net

Research into 6-aryl-4,5-dihydropyridazinone derivatives has revealed significant anticonvulsant properties. openpharmaceuticalsciencesjournal.com In studies using both maximal electroshock (MES) and isoniazid-induced convulsion models, these compounds exhibited notable activity. openpharmaceuticalsciencesjournal.com The substitution pattern on the aryl ring was found to influence the anticonvulsant efficacy, with methyl derivatives showing greater activity than their chloro counterparts in the isoniazid-induced convulsion model. openpharmaceuticalsciencesjournal.com

Another study focused on 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, which also demonstrated anticonvulsant and muscle relaxant activities. researchgate.net Furthermore, a series of 3-substituted pyridazines and their fused ring analogs, imidazo- and triazolopyridazines, were synthesized and tested for their anticonvulsant activity against MES-induced seizures. nih.gov Several of these derivatives were found to be highly potent, with oral ED₅₀ values in the low milligram per kilogram range. nih.gov The most active of these compounds was also effective in chemically induced seizure models, suggesting a broad spectrum of anticonvulsant activity. nih.gov

The antidepressant potential of pyridazinone derivatives has also been explored. One study investigated a series of 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives for their antidepressant activity. nih.gov Additionally, research on 3-aminopyridazine (B1208633) derivatives has shown atypical antidepressant, serotonergic, and dopaminergic activities. nih.gov Structure-activity relationship studies of these compounds have indicated that the serotonergic activity is primarily influenced by the substituent at the 4-position of the pyridazine (B1198779) ring, while dopaminergic activity is associated with the presence of a para-hydroxylated aryl ring at the 6-position. nih.gov

Agrochemical Relevance

The biological activity of pyridazin-3(2H)-one derivatives extends beyond pharmacology into the field of agrochemicals, where they have shown potential as plant growth regulators. scispace.comresearchgate.net

In the quest for environmentally friendly strategies to protect crops, plant activators have emerged as a promising approach. nih.gov These compounds induce the plant's own defense mechanisms against pathogens without having direct antimicrobial activity. nih.gov A series of 3(2H)-pyridazinone derivatives have been identified as novel plant activators. nih.gov

These compounds have demonstrated excellent broad-spectrum induced resistance against various plant diseases in vivo, while showing no direct antimicrobial effects in vitro. nih.gov This dual characteristic is a hallmark of plant activators. nih.gov The discovery of 3(2H)-pyridazinone derivatives as effective plant activators suggests their potential for development as new crop protection agents that can help mitigate the problems of pesticide residue and drug resistance. nih.gov

Insecticidal Properties

Research into the insecticidal potential of pyridazinone derivatives has revealed that strategic modifications to the core structure can lead to significant bioactivity. While direct studies on a broad range of this compound derivatives are still expanding, research on structurally similar compounds provides valuable insights into their potential as insecticides.

A study on N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which are structurally analogous to the 5-amino counterparts, demonstrated significant insecticidal activity against the diamondback moth (Plutella xylostella), a major pest of cruciferous crops. scispace.com In this research, various substituents were introduced at the N-2 position of the pyridazinone ring, and their impact on insecticidal efficacy was evaluated.

The findings from this study highlighted several key structure-activity relationships (SAR). For instance, the nature of the substituent on the benzyl (B1604629) group at the N-2 position was found to play a crucial role in determining the insecticidal activity. The results, as summarized in the table below, indicate that certain substitutions lead to high mortality rates in P. xylostella.

**Table 1: Insecticidal Activity of N-Substituted 5-chloro-6-phenylpyridazin-3(2H)-one Derivatives against *Plutella xylostella***

Compound R (Substituent on Benzyl Group) Mortality (%) at 100 mg/L
4b 2-Fluorobenzyl >90
4d 4-Fluorobenzyl >90
4h 4-Methylbenzyl >90
4i 3-Nitrobenzyl -
4k 3-Methoxybenzyl -

The data reveals that the presence of a fluorine atom at either the 2- or 4-position of the benzyl ring (compounds 4b and 4d ) or a methyl group at the 4-position (compound 4h ) resulted in over 90% mortality of P. xylostella at a concentration of 100 mg/L. scispace.com This suggests that electron-donating or weakly electron-withdrawing groups at specific positions on the aromatic ring are favorable for insecticidal activity.

Furthermore, research on other pyridazine derivatives has shed light on their mode of action. A novel series of 1,6-dihydro-6-iminopyridazine derivatives were identified as competitive antagonists of insect RDL (Resistance to Dieldrin) GABA receptors. mdpi.com These receptors are crucial for neurotransmission in insects, and their inhibition can lead to paralysis and death. This study provided specific data on the efficacy of these compounds against the common cutworm (Spodoptera litura).

Table 2: Insecticidal Activity of 1,3-disubstituted 1,6-dihydro-6-iminopyridazine Derivatives against Common Cutworm Larvae

Compound Substituent at Position 3 Mortality (%) at 100 mg kg⁻¹ IC₅₀ (μM) against housefly iGABARs
Analog 1 4-Trifluoromethoxyphenyl >60 2.2 - 24.8
Analog 2 3,4-Methylenedioxyphenyl >60 2.2 - 24.8

The results indicated that derivatives with a 4-trifluoromethoxyphenyl or a 3,4-methylenedioxyphenyl group at the 3-position of the pyridazine ring exhibited over 60% mortality in common cutworm larvae at a concentration of 100 mg kg⁻¹. mdpi.com The IC₅₀ values, which represent the concentration required to inhibit 50% of the GABA receptor activity, ranged from 2.2 to 24.8 μM for several analogs against housefly iGABARs, indicating potent receptor antagonism. mdpi.com

While these findings are on related pyridazine structures, they strongly suggest that the this compound scaffold holds significant promise for the development of new insecticides. The amino group at the 5-position offers a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. Future research focusing specifically on the synthesis and extensive biological screening of N-substituted and other modified this compound derivatives against a broader range of agricultural pests is warranted. Such studies will be crucial in elucidating the full potential of this chemical class in crop protection.

Computational Studies and Molecular Modeling of 5 Aminopyridazin 3 2h One

Quantum Chemical Calculations

Hartree-Fock (HF) and Semi-Empirical Methods

Hartree-Fock (HF) and semi-empirical methods represent two foundational approaches in quantum chemistry for approximating the electronic structure of molecules. While specific studies focusing exclusively on 5-Aminopyridazin-3(2H)-one using these methods are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable.

The Hartree-Fock (HF) method is an ab initio approach, meaning it is derived directly from theoretical principles without the inclusion of experimental data. researchgate.net It solves the time-independent Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. researchgate.net A key limitation of the HF method is its failure to fully account for electron correlation, which can affect the accuracy of calculated properties. researchgate.net However, it serves as a crucial starting point for more advanced computational methods.

Semi-empirical methods , such as AM1 and PM3, offer a computationally less expensive alternative. These methods start from the HF formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. core.ac.ukmpg.de This strategy significantly speeds up computations, making it feasible to study larger molecules or screen extensive compound libraries. core.ac.ukmpg.de The trade-off is a potential decrease in accuracy compared to higher-level ab initio or Density Functional Theory (DFT) methods. core.ac.uk These methods are particularly useful for generating initial molecular geometries, calculating electronic properties like charge distribution, and establishing trends within a series of related compounds. core.ac.uk

Table 1: Comparison of Hartree-Fock and Semi-Empirical Methods

Feature Hartree-Fock (HF) Semi-Empirical Methods (e.g., AM1, PM3)
Basis Ab initio (from first principles) researchgate.net Based on HF, but with approximations core.ac.ukmpg.de
Parameters No empirical parameters researchgate.net Includes parameters from experimental data core.ac.ukmpg.de
Electron Correlation Not fully accounted for researchgate.net Partially accounted for via parameterization core.ac.uk
Computational Cost High Low mpg.de
Accuracy Generally lower than post-HF methods Variable, depends on parameterization core.ac.uk
Typical Use Initial geometry optimization, wavefunction analysis Large molecules, high-throughput screening arxiv.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational techniques for exploring how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to the active site of a receptor. wjarr.com This process generates a binding score that estimates the strength of the interaction, often expressed as binding affinity (e.g., in kcal/mol). wjarr.comescholarship.org For pyridazinone derivatives, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net For instance, the pyridazinone core itself contains hydrogen bond donors and acceptors that can form strong interactions with amino acid residues like serine, threonine, or histidine in a protein's active site.

The binding affinity is a critical parameter in drug discovery, as it correlates with the ligand's potency. escholarship.org Computational tools predict this affinity by evaluating the intermolecular forces, conformational changes, and desolvation penalties upon binding. While these predictions are valuable for ranking potential drug candidates, they are estimations and are often refined by more rigorous methods or validated experimentally. escholarship.org

Following docking, Molecular Dynamics (MD) simulations can provide a deeper understanding of the mechanism of action by modeling the dynamic behavior of the ligand-protein complex over time. ajchem-a.com MD simulations apply the laws of classical mechanics to calculate the motion of atoms in the system, offering insights into the stability of binding poses, conformational changes, and the role of solvent molecules. ajchem-a.comsemanticscholar.org

By simulating the complex for nanoseconds or longer, researchers can observe the flexibility of the protein and ligand, confirm the stability of key interactions identified in docking, and analyze the thermodynamics of binding. semanticscholar.org For example, an MD simulation could reveal how the binding of a this compound derivative induces a conformational change in the target protein, leading to its activation or inhibition. These simulations are crucial for building a comprehensive picture of how the compound exerts its biological effect at the molecular level. ajchem-a.comnih.gov

Table 2: Common Ligand-Protein Interactions for Pyridazinone Scaffolds

Interaction Type Description Potential Interacting Residues
Hydrogen Bonding The pyridazinone core and amino group contain hydrogen bond donors and acceptors, forming directional interactions. Ser, Thr, Asn, Gln, His, Asp, Glu
Hydrophobic Interactions The aromatic ring of the pyridazinone scaffold can interact with nonpolar amino acid residues. physchemres.org Ala, Val, Leu, Ile, Phe, Trp
π-π Stacking The aromatic pyridazinone ring can stack with the aromatic side chains of certain amino acids. Phe, Tyr, Trp, His
π-Cation Interactions The electron-rich π-system of the pyridazinone ring can interact with positively charged residues. Lys, Arg

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dergipark.org.trnih.gov A pharmacophore model represents the ensemble of steric and electronic features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups, that are crucial for optimal interaction with a target receptor. nih.gov

For derivatives of this compound, a pharmacophore model could be generated by aligning a set of known active compounds and extracting their common features. dovepress.com This model serves as a 3D query for virtual screening of large compound databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.trnih.gov Studies on aminopyridazine derivatives have successfully used pharmacophore models to predict structural features crucial for their biological activity, such as the importance of hydrophobicity and aromaticity at specific positions on the ring. dovepress.comdovepress.com This approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov

In Silico ADME/Tox Predictions (Conceptual)

Before a compound can become a viable drug, it must possess acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as a suitable toxicity (Tox) profile. In silico ADME/Tox prediction models use computational algorithms to estimate these properties based on a molecule's structure, allowing for early-stage filtering of candidates with poor pharmacokinetic or safety profiles. nih.gov

For this compound, these predictive models could assess various parameters. While specific reports for this exact molecule are limited, studies on related pyridazinone derivatives often include in silico ADME predictions. amazonaws.comresearchgate.net

Absorption: Models can predict properties like human intestinal absorption (HIA), Caco-2 cell permeability, and whether the compound is a substrate for efflux transporters like P-glycoprotein. nih.gov

Distribution: Predictions include plasma protein binding, blood-brain barrier penetration, and volume of distribution. mdpi.com

Metabolism: Computational tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes and predict whether the compound is likely to be an inhibitor of major CYP isoforms. amazonaws.com

Excretion: Properties related to clearance, such as predicted solubility, are often evaluated. mdpi.com

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others. mdpi.comnih.gov

These conceptual predictions help prioritize compounds for further experimental testing, reducing the time and cost associated with drug development. nih.gov

Future Directions and Research Perspectives for 5 Aminopyridazin 3 2h One

Development of Novel Synthetic Methodologies

The synthesis of pyridazinone derivatives is a well-explored area, yet the pursuit of more efficient, versatile, and environmentally benign methodologies continues to be a key research focus. nih.gov Future developments for synthesizing 5-Aminopyridazin-3(2H)-one and its analogs are likely to concentrate on innovative strategies that improve yield, reduce reaction times, and allow for greater molecular diversity.

Key areas for future synthetic research include:

One-Pot and Multicomponent Reactions: Expanding the use of one-pot multistep reactions, which involve sequential transformations in a single flask, can streamline the synthesis process. nih.gov These methods, often starting from simple precursors like substituted acetophenones and glyoxylic acid followed by cyclization with hydrazine (B178648) hydrate (B1144303), offer an efficient route to the core pyridazinone structure. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The application of microwave and ultrasound irradiation offers a green chemistry approach, often leading to significantly reduced reaction times and improved product purity. scispace.com For instance, a microwave-assisted procedure has been successfully used to form an oxazole (B20620) ring fused to a pyridazinone core. scispace.com

Domino Reactions: Novel methods based on domino hydrohydrazination and condensation reactions present an elegant pathway for constructing dihydropyridazinone systems. scispace.com Applying similar principles could lead to more direct routes for assembling the this compound scaffold.

Novel Catalytic Systems: The development of new catalysts could enable more selective and efficient functionalization of the pyridazinone ring, allowing for the introduction of the amino group at the C5 position with greater control and under milder conditions.

These advanced synthetic approaches promise to accelerate the discovery of new derivatives of this compound by making a wider range of chemical structures more accessible for biological screening.

Exploration of New Biological Targets and Activities

Derivatives of the pyridazinone core have demonstrated a remarkable diversity of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects. sarpublication.comnih.govscholarsresearchlibrary.com Future research on this compound will aim to uncover novel biological targets and expand its therapeutic potential beyond the currently established activities.

Established Activities of Pyridazinone Core Emerging and Potential Targets
Vasodilator (Antihypertensive) nih.govnih.govFatty Acid Binding Protein 4 (FABP4) mdpi.comresearchgate.net
Anti-inflammatory (COX-2 Inhibition) nih.govnih.govDNA Minor Groove Binding nih.govnih.gov
Anticancer nih.govtandfonline.comLipase Inhibition dntb.gov.ua
Acetylcholinesterase (AChE) Inhibition researchgate.netTubulin Polymerization Inhibition nih.govtandfonline.com
Cardiotonic (PDE III Inhibition) nih.govresearchgate.netTyrosine Kinase Inhibition (e.g., FGFR, FER) tandfonline.com

Key Research Trajectories:

Oncology: While pyridazinones have been investigated as anticancer agents, future work could focus on specific molecular targets. Research has pointed towards opportunities in inhibiting enzymes like PARP, DHFR, and various kinases such as B-RAF and BTK. tandfonline.com Furthermore, designing this compound derivatives as potential DNA minor groove binders presents a novel strategy for developing antiproliferative agents. nih.govnih.gov

Metabolic Diseases: The identification of pyridazinone-based scaffolds as inhibitors of Fatty Acid Binding Protein 4 (FABP4) opens a promising avenue for treating metabolic disorders and potentially cancer. mdpi.comresearchgate.net The 4-amino-pyridazin-3(2H)-one core has been specifically optimized for this target, suggesting that the 5-amino isomer warrants similar investigation. researchgate.net

Neurodegenerative Diseases: The demonstrated activity of some pyridazinone derivatives as acetylcholinesterase inhibitors suggests a potential role in managing symptoms of diseases like Alzheimer's. researchgate.net Exploring the structure-activity relationship of this compound analogs for this and other neurological targets could yield new therapeutic leads.

Cardiovascular Diseases: Building on the known vasorelaxant properties of the pyridazinone nucleus, research can explore more specific targets within the cardiovascular system, such as different phosphodiesterase (PDE) isoforms or ion channels, to develop agents with improved efficacy and side-effect profiles. nih.gov

Advanced Computational Approaches for Drug Design and Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the process of drug discovery and optimization. nih.govresearchgate.net For this compound, these computational techniques are crucial for rationally designing novel derivatives, predicting their biological activity, and understanding their mechanism of action at a molecular level.

Computational Technique Application in this compound Research
Molecular Docking Predicts the binding mode and affinity of derivatives to specific protein targets (e.g., COX-2, AChE, FABP4). mdpi.comnih.govresearchgate.net
3D-QSAR Develops quantitative models that relate the 3D structure of compounds to their biological activity, guiding the design of more potent analogs. researchgate.netmdpi.com
Pharmacophore Modeling Identifies the key structural features required for biological activity, enabling the virtual screening of large compound libraries for new hits. nih.govmdpi.com
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction. dntb.gov.uamdpi.com
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to identify candidates with favorable drug-like characteristics early in the discovery process. nih.govspringernature.com

Future research will leverage these tools in an integrated fashion. For example, a typical workflow could involve generating a pharmacophore model based on known active pyridazinones, using this model to screen virtual libraries for novel 5-amino-substituted scaffolds, and then using molecular docking and MD simulations to refine the top hits. mdpi.com Subsequent in silico ADMET profiling can help prioritize the most promising candidates for chemical synthesis and biological testing, thereby making the drug discovery pipeline more efficient and cost-effective. researchgate.netspringernature.com

Translational Research and Pre-clinical Development Potential

Translational research acts as the critical bridge between basic scientific discoveries and their application in clinical practice, often described as the "bench-to-bedside" process. nih.govresearchgate.net For a promising compound scaffold like this compound, navigating this pathway is the ultimate goal. The potential for preclinical development hinges on demonstrating both efficacy in relevant disease models and an acceptable safety profile.

The preclinical development phase for promising this compound derivatives would involve a series of rigorous evaluations: nih.gov

In Vivo Efficacy Studies: After demonstrating activity in in vitro assays, lead compounds must be tested in animal models of disease. For instance, derivatives showing potent in vitro COX-2 inhibition have been advanced to rat paw edema models to confirm their anti-inflammatory effects in vivo. nih.govnih.gov Similarly, potential antihypertensive agents are evaluated in animal models to measure their effect on blood pressure. nih.gov

Pharmacokinetic Profiling: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate in animal models to understand how the body processes it and to establish a potential dosing regimen. nih.gov

Toxicology Studies: Comprehensive safety testing under Good Laboratory Practice (GLP) conditions is required to identify any potential toxicities before a drug can be tested in humans. nih.gov This includes assessing effects on various organs and determining a safe dose range.

Formulation Development: Creating a stable formulation of the drug candidate suitable for administration is a crucial step. dndi.org

The extensive and diverse biological activities reported for the broader pyridazinone class provide a strong rationale for advancing optimized this compound derivatives into this preclinical pipeline. sarpublication.comscholarsresearchlibrary.com Successful navigation of these stages is a prerequisite for obtaining regulatory approval to initiate Phase I clinical trials in human volunteers. nih.govdndi.org The journey is lengthy and resource-intensive, but the therapeutic potential embedded in the this compound scaffold justifies the concerted effort required for its translational development. nih.gov

Q & A

Q. What critical stability considerations apply when handling and storing derivatives?

  • Methodological Answer :
  • Storage Conditions : Store in anhydrous, dark environments at 2–8°C to prevent hydrolysis and photodegradation.
  • Handling Protocols : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Safety data for analogous compounds recommend respiratory protection due to acute toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminopyridazin-3(2h)-one
Reactant of Route 2
5-Aminopyridazin-3(2h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.